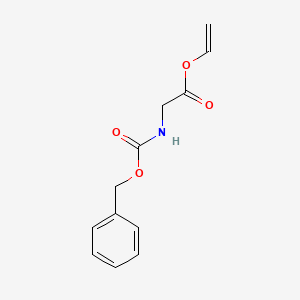
Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino groups at positions 3 and 5 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino groups and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-Methyl-3,5-diaminopyrazole: Similar but without the carboxylate group.
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar but with only one amino group.
Uniqueness
Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both amino groups at positions 3 and 5, along with the ethyl ester group. This combination enhances its reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
CAS No. |
74440-36-1 |
|---|---|
Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
ethyl 3,5-diamino-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3,9H2,1-2H3,(H2,8,10) |
InChI Key |
VVJHWEDVOJGXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)


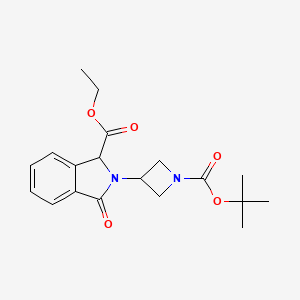
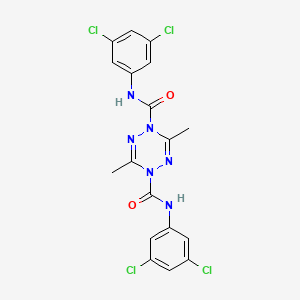
![N-[2-(Diisopropylamino)ethyl]-4-toluenesulfonamide](/img/structure/B13937787.png)

![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)
![2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)

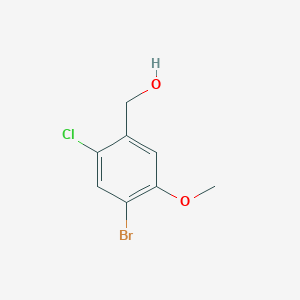
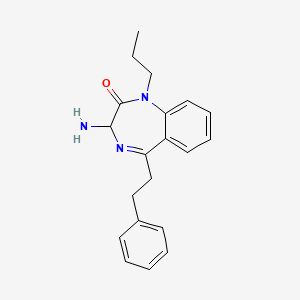
![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
